Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate is a versatile chemical compound with a unique structure that combines a pyridine ring, an azetidine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(chlorosulfonyl)benzoic acid methyl ester with 3-(pyridin-3-yloxy)azetidine under specific conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate include:
This compound analogs: These compounds have slight modifications in their structure, such as different substituents on the pyridine or azetidine rings.
Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups attached.
Uniqueness
This compound stands out due to its combination of a pyridine ring, an azetidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJKHSFGCUNQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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